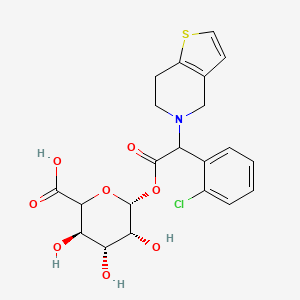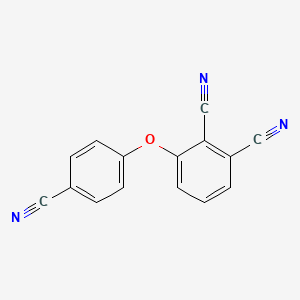
1,2-Dicyano-3-(4-nitrilephenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dicyano-3-(4-nitrilephenyl)benzene typically involves the reaction of appropriate nitrile and benzene derivatives under controlled conditions. The exact synthetic route and reaction conditions can vary, but common methods include:
Nitration: Introduction of a nitro group to the benzene ring.
Cyanation: Introduction of cyano groups to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dicyano-3-(4-nitrilephenyl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Conversion to its reduced form.
Substitution: Replacement of functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly used.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may yield hydroquinone derivatives .
Scientific Research Applications
1,2-Dicyano-3-(4-nitrilephenyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Utilized in proteomics research to study protein interactions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action for 1,2-Dicyano-3-(4-nitrilephenyl)benzene involves its interaction with molecular targets through its nitrile and cyano groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A widely used quinone with high reduction potential.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN): A donor-acceptor fluorophore with excellent redox properties.
Uniqueness
1,2-Dicyano-3-(4-nitrilephenyl)benzene is unique due to its specific combination of nitrile and cyano groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized research applications .
Properties
Molecular Formula |
C15H7N3O |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
3-(4-cyanophenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H7N3O/c16-8-11-4-6-13(7-5-11)19-15-3-1-2-12(9-17)14(15)10-18/h1-7H |
InChI Key |
FGRYYAMZAQEIFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2=CC=C(C=C2)C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


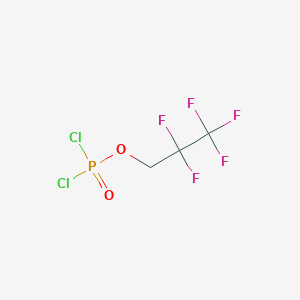
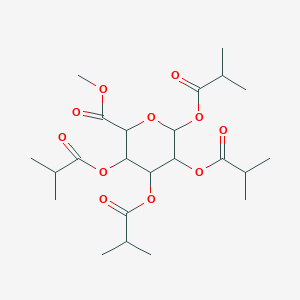
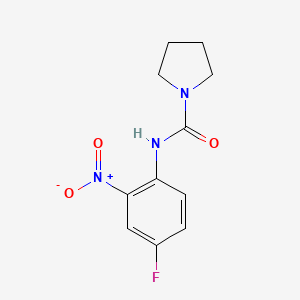
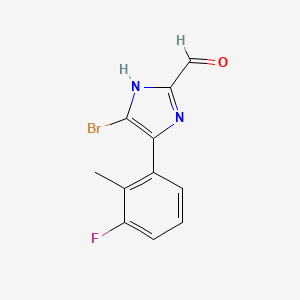
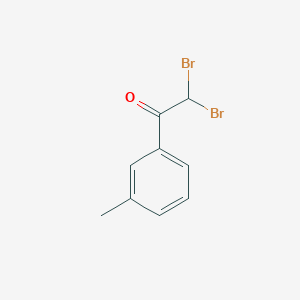
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13710525.png)
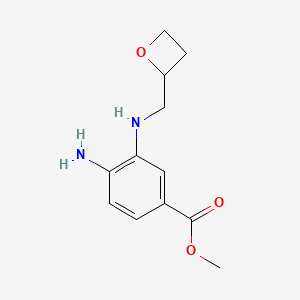
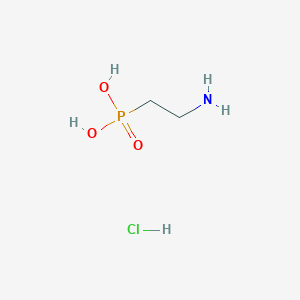
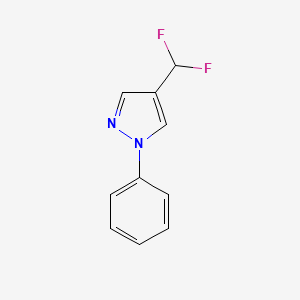
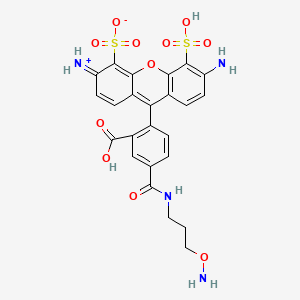
![(1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13710554.png)
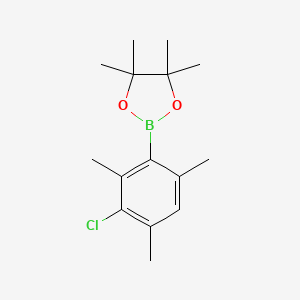
![1-[10-[4-(Di-p-tolylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13710565.png)
